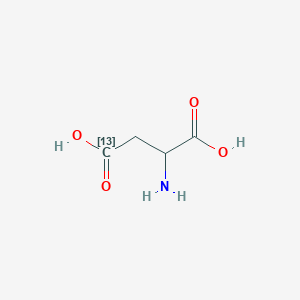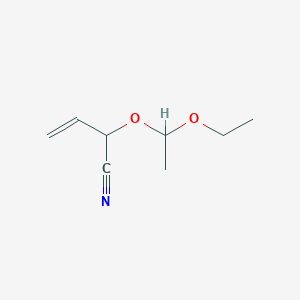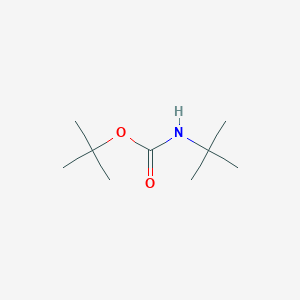
Clorhidrato de 2-(1-Naftil)etilamina
Descripción general
Descripción
2-(1-Naphthyl)ethylamine hydrochloride is an organic compound with the molecular formula C12H14ClN. It is a hydrochloride salt of 2-(1-Naphthyl)ethylamine, which is a derivative of naphthalene. This compound is often used in various chemical synthesis processes and has applications in scientific research, particularly in the fields of chemistry and biology .
Aplicaciones Científicas De Investigación
2-(1-Naphthyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Relevant Papers
A research paper titled “Enhancing the organic solvent resistance of ω‐amine transaminase for enantioselective synthesis of ®‐ (+)‐1 (1‐naphthyl)‐ethylamine” discusses the use of 2-(1-Naphthyl)ethylamine hydrochloride in the enantioselective synthesis of ®‐ (+)‐1 (1‐naphthyl)‐ethylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of 1-(1-Naphthyl)ethanone Oxime: One method involves the reduction of 1-(1-Naphthyl)ethanone oxime using ammonium formate in the presence of a catalyst such as chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II).
Enzymatic Process: Another method uses an R-selective transaminase enzyme to treat 1-acetylnaphthalene in the presence of an amino donor.
Industrial Production Methods
Industrial production methods for 2-(1-Naphthyl)ethylamine hydrochloride typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the desired enantiomeric purity and yield. The processes are designed to be safe, environmentally friendly, and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(1-Naphthyl)ethylamine hydrochloride can undergo oxidation reactions, typically forming naphthalene derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include various naphthalene derivatives and substituted amines, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylmethylamine: Similar in structure but with a methyl group instead of an ethyl group.
2-(2-Naphthyl)ethylamine hydrochloride: Similar but with the naphthyl group attached at a different position.
1-(1-Naphthyl)ethylamine: An isomer with the same molecular formula but different structural arrangement .
Uniqueness
2-(1-Naphthyl)ethylamine hydrochloride is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. Its specific properties make it suitable for particular applications in organic synthesis and scientific research .
Propiedades
IUPAC Name |
2-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7H,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLCIPKSPJKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494784 | |
| Record name | 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-05-2 | |
| Record name | 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Naphthyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















